![molecular formula C22H28N2O2S B375685 3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)
3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] is an organic compound characterized by its unique structure, which includes a sulfanediyl group linking two N-(2,4-dimethylphenyl)propanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] typically involves the reaction of 2,4-dimethylphenylamine with propanoyl chloride to form N-(2,4-dimethylphenyl)propanamide. This intermediate is then reacted with sulfur dichloride to introduce the sulfanediyl linkage, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form reversible or irreversible bonds with thiol groups in proteins, affecting their function. The aromatic rings may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propanamide
- 3-(5-(3-chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
Uniqueness
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] is unique due to its sulfanediyl linkage, which imparts distinct chemical and physical properties compared to similar compounds. This linkage can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H28N2O2S |
|---|---|
Molecular Weight |
384.5g/mol |
IUPAC Name |
3-[3-(2,4-dimethylanilino)-3-oxopropyl]sulfanyl-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S/c1-15-5-7-19(17(3)13-15)23-21(25)9-11-27-12-10-22(26)24-20-8-6-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
UAICBZGFGWGWFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


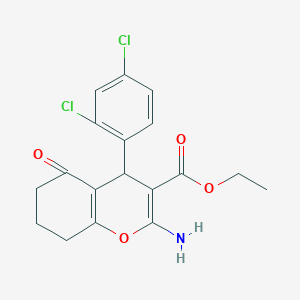
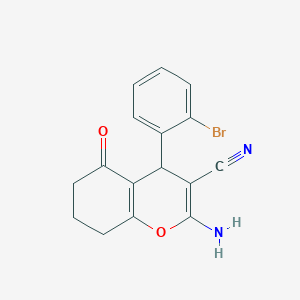
![2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B375606.png)
![2-[(Quinolin-2-yl)amino]ethan-1-ol](/img/structure/B375607.png)
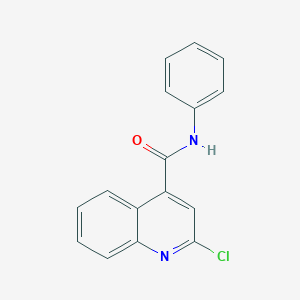
![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B375610.png)
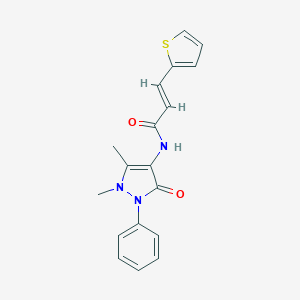
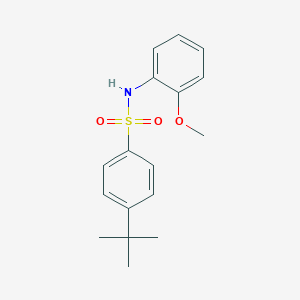
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B375613.png)
![4-({4-[(2-Thienylcarbonyl)oxy]phenyl}sulfonyl)phenyl 2-thiophenecarboxylate](/img/structure/B375618.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-bromobenzoate](/img/structure/B375620.png)
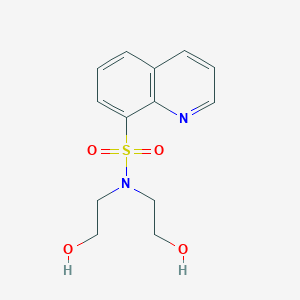
![2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B375623.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B375625.png)
